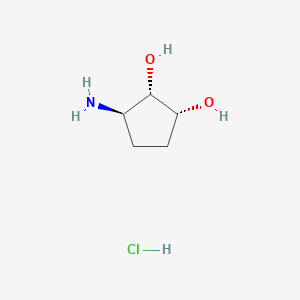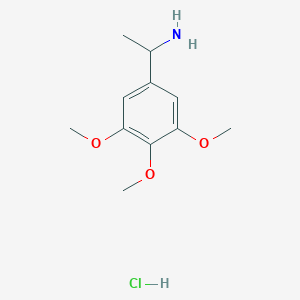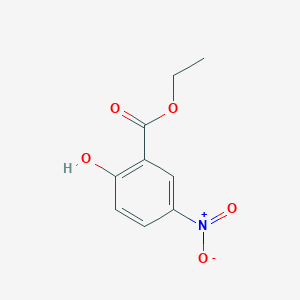
Ethyl 2-hydroxy-5-nitrobenzoate
概要
説明
Ethyl 2-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C9H9NO5 . It is a derivative of benzoic acid, specifically a nitrobenzoate ester .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the esterification of 5-nitrosalicylic acid with ethanol in the presence of concentrated sulfuric acid . The reaction mixture is refluxed for 7.5 hours, after which it is neutralized with an aqueous sodium hydroxide solution and extracted with ethyl acetate . The extract is then washed and evaporated to yield the desired compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a nitro group (-NO2) attached to the 5-position and a hydroxy group (-OH) attached to the 2-position . An ethyl ester group (-COOC2H5) is also present .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.17 . It is soluble in water, alcohol, diethyl ether, and hot water . The compound has a boiling point of 399.1±37.0 °C .科学的研究の応用
Chemical Reactivity and Interaction
- Influence of Nitro-Group on Side-Chain Reactivity: A study by Iskander, Tewfik, and Wasif (1966) examines how the position of a nitro-group affects the rate of alkaline hydrolysis of ethyl benzoate. Specifically, it demonstrates that a nitro-group in the 2-position (like in Ethyl 2-hydroxy-5-nitrobenzoate) increases the hydrolysis rate significantly, although less than in the 4-position. This suggests potential applications in organic synthesis and chemical reaction studies (Iskander, Tewfik, & Wasif, 1966).
Structural and Molecular Analysis
- Crystal Structure Analysis: A 2007 study by Sonar et al. focused on the crystal structure of a compound related to this compound, providing insights into molecular conformation and intramolecular hydrogen bonds. Such structural studies are crucial for understanding the physical and chemical properties of similar compounds (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Applications in Catalysis
- Catalysis in Organic Synthesis: Research by Fife and Benjamin (1976) on the cyclization of compounds similar to this compound underscores its potential role in catalysis, particularly in the formation of cyclic compounds. This study provides insights into the catalytic mechanisms involving such compounds (Fife & Benjamin, 1976).
Nonlinear Optical Properties
- Nonlinear Optical Response: A study by Vijayakumar et al. (2011) examined the nonlinear optical properties of a charge-transfer organic compound closely related to this compound. This research highlights the potential of such compounds in photonic and optoelectronic applications (Vijayakumar, Sudheesh, Sharafudeen, & Chandrasekharan, 2011).
作用機序
Target of Action
Nitrobenzoate compounds are generally known to interact with various enzymes and proteins in the cell, altering their function and leading to downstream effects .
Mode of Action
Nitrobenzoate compounds typically undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the structure and function of target molecules, leading to changes in cellular processes .
Biochemical Pathways
Nitrobenzoate compounds are known to interfere with various metabolic pathways, particularly those involving aromatic compounds . The introduction of a nitro group can block these pathways, leading to changes in the cell’s metabolic processes .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
The introduction of a nitro group to aromatic compounds can lead to changes in cellular processes, potentially resulting in altered cell function .
Action Environment
The action, efficacy, and stability of Ethyl 2-hydroxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, temperature, and light exposure can affect the compound’s stability and activity .
生化学分析
Biochemical Properties
It is known that nitro compounds can participate in various biochemical reactions . Nitro compounds, such as Ethyl 2-hydroxy-5-nitrobenzoate, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially interact with various enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways .
Cellular Effects
The cellular effects of this compound are currently unknown. Nitro compounds can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. Nitro compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Nitro compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors . They can also have effects on metabolic flux or metabolite levels .
特性
IUPAC Name |
ethyl 2-hydroxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDLTBYCZXVKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

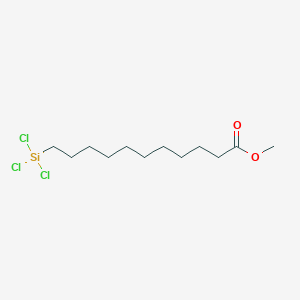
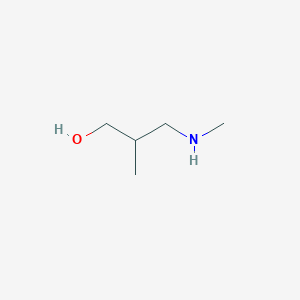

![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)
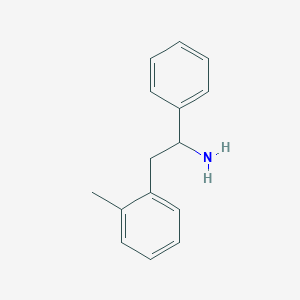
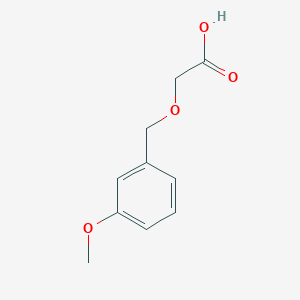
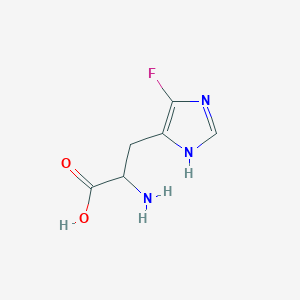
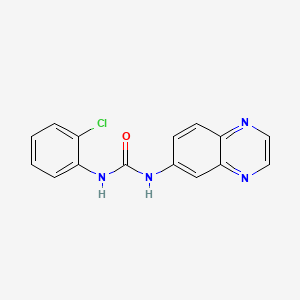
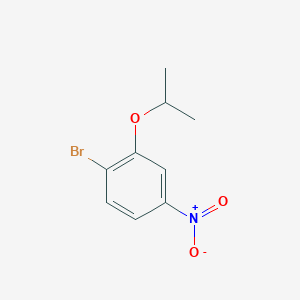
![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)

